N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE
Overview
Description
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of PCl3 in chlorobenzene at elevated temperatures (130–135°C) to facilitate the formation of the benzoxazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various derivatives.
Common reagents used in these reactions include sodium dithionate for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein tyrosine phosphatase-1B (PTB-1B), which plays a role in regulating insulin signaling and glucose homeostasis . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to its specific structural features and wide range of applications. Similar compounds include:
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its strong fluorescence and antimicrobial activity.
2-(4-Chlorophenyl)-1,3-benzoxazole: Exhibits similar photophysical properties and is used in the production of dyes and optical brighteners.
Benzoxazole derivatives with electron-withdrawing groups: These compounds have enhanced antimicrobial and anticancer activities.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-7-11-16(12-8-14)26(23,24)22-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)25-19/h1-12,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEZDPGQNJAKFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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